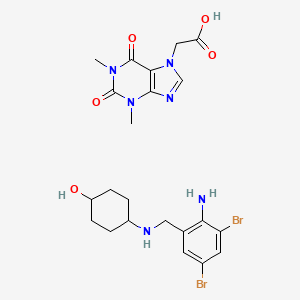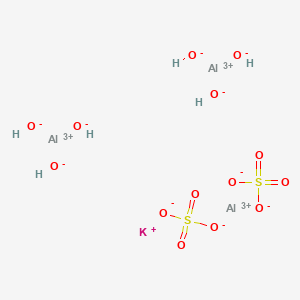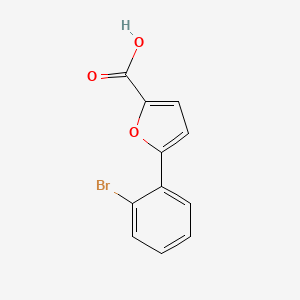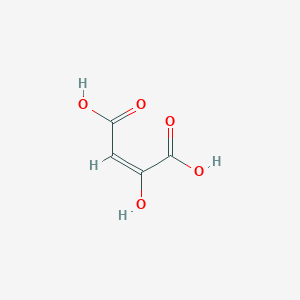
PIGMENT BLUE 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pigment Blue 10, also known as Victoria Blue, is a synthetic organic compound used as a colorant. It is known for its deep blue hue and is commonly used in various industrial applications, including inks, coatings, and plastics. The compound is characterized by its excellent lightfastness, heat stability, and resistance to acids and alkalis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pigment Blue 10 is typically synthesized through a series of chemical reactions involving aromatic amines and nitro compounds. One common method involves the reaction of 2-amino-5-phenoxy-3-sulfonylbenzoxazole with sodium nitrite to form 2-amino-5-phenyl-3-nitrobenzoxazole. This intermediate is then reacted with metal chelating agents or oxides to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-temperature reactors and specialized equipment to ensure the purity and consistency of the final product. The synthesis is followed by filtration, washing, and drying steps to obtain the pigment in its powder form .
Analyse Des Réactions Chimiques
Types of Reactions
Pigment Blue 10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the molecular structure of this compound, affecting its stability and color.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which may have different shades of blue or other colors depending on the specific substituents introduced .
Applications De Recherche Scientifique
Pigment Blue 10 has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in chromatography and as a standard in spectrophotometric analyses.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and non-toxic nature.
Industry: Widely used in the production of inks, coatings, and plastics due to its excellent color properties and stability
Mécanisme D'action
The mechanism by which Pigment Blue 10 exerts its effects is primarily through its interaction with light. The compound absorbs light in the visible spectrum, leading to its characteristic blue color. At the molecular level, the conjugated system of double bonds within the aromatic rings allows for the absorption of specific wavelengths of light, resulting in the emission of blue light .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper Phthalocyanine (Pigment Blue 15): Known for its brilliant blue color and used in similar applications as Pigment Blue 10.
Prussian Blue: Another blue pigment with historical significance and modern applications in medicine and industry.
YInMn Blue: A recently discovered blue pigment with unique properties, including high stability and non-toxicity .
Uniqueness of this compound
This compound is unique due to its specific shade of blue, excellent lightfastness, and resistance to chemical degradation. Unlike some other blue pigments, it maintains its color and stability under a wide range of environmental conditions, making it highly valuable in industrial applications .
Propriétés
Numéro CAS |
1325-93-5 |
|---|---|
Formule moléculaire |
C16H13NO |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







